4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde
Overview
Description
“4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde” is a chemical compound that may be used in chemical synthesis . The CAS Number of this compound is 26934-35-0 .
Molecular Structure Analysis
The molecular formula of this compound is (CH3)2N(CH2)3OC6H4CHO . More detailed structural information, including 2D and 3D structures, may be available in specialized chemical databases .Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm^3, a boiling point of 325.4±22.0 °C at 760 mmHg, and a flash point of 150.6±22.3 °C . It also has a molar refractivity of 61.9±0.3 cm^3, and a polar surface area of 30 Å^2 .Scientific Research Applications
Synthesis and Cytotoxicity
4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde has been utilized in the synthesis of amorfrutins A and B, starting from 3,5-Dimethoxy-benzaldehyde. These compounds showed promising cytotoxicity against human tumor cell lines, suggesting potential applications in cancer research (Brandes et al., 2020).
Kinetics and Oxidation Mechanism
Research on the oxidation of methoxy benzaldehydes, including variants similar to this compound, has provided insights into their reaction mechanisms and kinetics. This research contributes to understanding the chemical behavior of these compounds in various conditions (Malik, Asghar, & Mansoor, 2016).
Synthesis of Novel Antitumor Agents
This compound has been used in the synthesis of novel antitumor agents like 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid (3-dimethylamino)propyl)amide. This synthesis highlights its potential in developing new pharmaceuticals (Mondal, Nogami, Asao, & Yamamoto, 2003).
Antioxidant Properties
Studies on 6-substituted-2,4-dimethyl-3-pyridinols, which are closely related to this compound, indicate interesting antioxidant properties. This research expands the potential applications of such compounds in antioxidant therapy (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).
Photoinduced Charge Transfer Reaction
The photophysical behavior of similar compounds has been studied, showing strong local emission and weak solvent polarity dependent red shifted emission in polar aprotic solvents. This research could be valuable in developing new materials for optoelectronic applications (Samanta, Paul, Mahanta, Singh, Kar, & Guchhait, 2010).
Synthesis of Antifungal Agents
Novel chalcones and pyrazolines derivatives synthesized from this compound have demonstrated potential as antifungal agents. This highlights its role in the development of new antifungal pharmaceuticals (Illicachi, Montalvo-Acosta, Insuasty, Quiroga, Abonía, Sortino, Zacchino, & Insuasty, 2017).
Meerwein Alkylation
Research on Meerwein alkylation of Ehrlich's Aldehyde, including 4-(Dimethylamino)benzaldehyde, provides important insights into the chemical properties and reactivity of these compounds (Froschauer, Weber, Kahlenberg, Laus, & Schottenberger, 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[3-(dimethylamino)propoxy]-3-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-14(2)7-4-8-17-12-6-5-11(10-15)9-13(12)16-3/h5-6,9-10H,4,7-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDZYWJEDVJORG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=C(C=C(C=C1)C=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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